Menthol

Catalog No.
S1517591
CAS No.
15356-70-4
M.F
C10H20O
M. Wt
156.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menthol

CAS Number

15356-70-4

Product Name

Menthol

IUPAC Name

5-methyl-2-propan-2-ylcyclohexan-1-ol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3

InChI Key

NOOLISFMXDJSKH-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)O)C(C)C

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
In water, 420 mg/L at 25 °C
In water, 456 mg/L at 25 °C
Very soluble in alcohol, chloroform, ether, petroleum ether, solvent hexane; freely soluble in glacial acetic acid, liquid petrolatum and in mineral, fixed and volatile oils /dl-Menthol/
0.42 mg/mL at 25 °C
very soluble in alcohol and volatile oils; slightly soluble in water
Practically insoluble to insoluble
Sparingly soluble (in ethanol)

Synonyms

Cyclohexanol, 5-methyl-2-(1-methylethyl)-, Menthol, Menthol, (1alpha,2beta,5alpha)-Isomer

Canonical SMILES

CC1CCC(C(C1)O)C(C)C

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)O)C(C)C

Analgesic and Anesthetic Effects

  • Menthol's ability to produce a cooling sensation and potentially numb the area of application has led to its investigation for pain relief. Studies suggest it may activate specific receptors in the skin, leading to a perceived decrease in temperature and pain signals reaching the brain [].
  • Topical formulations containing menthol are used for various conditions like muscle aches, headaches, and itchiness. However, the effectiveness and mechanisms of action for these applications are still under investigation [].

Respiratory Applications

  • Menthol's decongestant properties have been explored for its potential benefits in respiratory conditions like coughs and congestion. It may help open airways by relaxing smooth muscle tissue and increasing mucus clearance [].
  • Inhaling menthol vapors is a common practice in traditional medicine, but its efficacy and safety require further research, especially for people with underlying respiratory conditions [].

Antimicrobial Activity

  • Studies have shown that menthol exhibits antimicrobial activity against various bacteria and fungi []. This property is being investigated for its potential applications in wound healing, food preservation, and oral hygiene products.

Other Research Areas

  • Menthol's anti-inflammatory and antioxidant properties are also being explored for their potential benefits in various conditions, including skin diseases, digestive disorders, and even cancer [, ].

Menthol is a cyclic monoterpene alcohol primarily derived from peppermint and other mint oils. Its chemical formula is C10H20OC_{10}H_{20}O, and it exists predominantly as the (−)-menthol enantiomer, which is known for its characteristic cooling sensation when applied to the skin or mucous membranes. The compound has three stereogenic centers, leading to several isomers, including isomenthol, neomenthol, and isoneomenthol. Menthol's structure consists of a cyclohexanol ring with a methyl group and an isopropyl group, contributing to its unique properties and applications in various fields .

The primary mechanism of action for menthol's cooling sensation involves its interaction with transient receptor potential (TRP) channels, specifically TRPM8 []. TRPM8 channels are expressed in sensory neurons and are sensitive to cold temperatures. When menthol binds to TRPM8, it activates the channel, mimicking the sensation of cold even at normal temperatures.

Menthol also possesses other biological activities, including anti-inflammatory, analgesic (pain-relieving), and antimicrobial properties []. These effects are likely due to its interaction with various cellular pathways and receptors, but the exact mechanisms require further investigation.

Menthol exhibits reactivity typical of secondary alcohols. Key reactions include:

  • Oxidation: Menthol can be oxidized to menthone using agents like chromic acid or dichromate. This reaction can further lead to the cleavage of the cyclohexane ring under specific conditions .
  • Dehydration: In the presence of sulfuric acid, menthol can be dehydrated to form 3-menthene .
  • Halogenation: Reaction with phosphorus pentachloride yields menthyl chloride .

These reactions highlight menthol's versatility in organic synthesis and its potential for further chemical transformations.

Menthol activates cold-sensitive receptors in human tissues, specifically the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8), which induces a cooling sensation. This property makes menthol useful in topical analgesics and decongestants. Additionally, it exhibits mild analgesic effects through kappa-opioid receptor agonism. Its biological activities extend to sedative and antiseptic effects, making it valuable in various medicinal applications .

Several methods exist for synthesizing menthol, including:

  • Takasago Process: This asymmetric synthesis involves forming an allylic amine from myrcene, followed by isomerization using a chiral catalyst to produce enantiomerically pure (−)-citronellal. This compound is then cyclized and reduced to yield (−)-menthol .
  • Haarmann–Reimer Process: This method starts with m-cresol alkylated with propene to produce thymol, which is then hydrogenated. Racemic menthol is isolated through fractional distillation and chiral resolution techniques .
  • Catalytic Hydrogenation: Menthol can also be synthesized by hydrogenating thymol or other precursors, yielding a racemic mixture from which (−)-menthol is extracted through various purification methods .

These synthetic routes demonstrate the complexity and innovation involved in producing this compound on an industrial scale.

Menthol has diverse applications across various industries:

  • Pharmaceuticals: Used in topical analgesics, cough syrups, and ointments due to its cooling effect and ability to relieve pain.
  • Food Industry: Acts as a flavoring agent in candies, beverages, and other food products.
  • Cosmetics: Incorporated into shaving creams, lotions, and sunburn relief products for its soothing properties.
  • Tobacco Products: Commonly used in menthol cigarettes to enhance flavor and provide a cooling sensation during smoking .

These applications underline menthol's significance in enhancing product efficacy and consumer experience.

Menthol interacts with various biological systems:

  • It stimulates TRPM8 receptors, leading to a cooling sensation that can mask pain.
  • Research indicates potential interactions with opioid receptors, suggesting possible analgesic pathways that could enhance pain management strategies .

Studies also show that menthol may influence drug metabolism pathways, although specific interactions require further investigation.

Menthol shares structural similarities with several related compounds. Here’s a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
IsomentholIsomer of MentholSlightly different cooling properties
NeomentholIsomer of MentholLess common; different sensory effects
ThymolMonoterpenoidAntiseptic properties; derived from thyme
CamphorMonoterpenoidStronger aroma; used in medicinal applications
EucalyptolMonoterpenoidFound in eucalyptus oil; distinct fragrance

Menthol's unique combination of cooling sensation and biological activity sets it apart from these compounds, making it particularly versatile for therapeutic and consumer applications .

Physical Description

D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992)
Liquid
Other Solid; Liquid; Pellets or Large Crystals
White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline]
colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour
Solid/cool minty aroma

Color/Form

White crystals /89-78-1/
Crystals or granules /dl-Menthol/

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

156.151415257 g/mol

Monoisotopic Mass

156.151415257 g/mol

Boiling Point

421 °F at 760 mmHg (NTP, 1992)
214.6 °C
BP: 216.5 /menthol/; BP: 218.6 /isomenthol/; BP: 211.7 /neomenthol/; BP: 214.6 /isoneomenthol/
214.00 to 216.00 °C. @ 760.00 mm Hg

Flash Point

196 °F (NTP, 1992)

Heavy Atom Count

11

Taste

Peppermint taste /dl-Menthol/
Cooling taste /dl-Menthol/

Vapor Density

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air)

Density

0.904 at 59 °F (NTP, 1992) - Less dense than water; will float
0.9131 at 18 °C
0.901 (20°); 0.891 (30°)

LogP

3.4 (LogP)
log Kow = 3.2

Odor

Peppermint odor /dl-Menthol/
Cooling odor /89-78-1/

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

100 °F (NTP, 1992)
-8 °C
MP: 43 °C /L-Menthol 2216-51-5/; MP 38 °C /DL-Menthol 89-78-1/

UNII

C6B1OE8P3W

GHS Hazard Statements

Aggregated GHS information provided by 113 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (43.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Menthol is the main component in the essential oils of cornmint and peppermint. It can be extracted from plants or synthetically produced. It is a white or colorless, flaky, crystalline substance. It is solid at room temperature. It has a peppermint smell and taste. It is one of the most important flavoring substances after vanilla and citrus. Menthol is moderately soluble in water. USE: Menthol is used in mentholated cigarettes and can be present at low levels in non-mentholated cigarette brands. It is an ingredient in medicines, make-up and pesticides. It is used in candies, chewing gum, liqueurs and toothpastes as a flavor ingredient. It is used as a cooling ingredient in shampoos and soaps. EXPOSURE: Workers that use, extract or produce menthol may breathe in mists or have direct skin contact. The general population may be exposed by eating food or drinking beverages that contain menthol. Menthol will be inhaled when using vapor medications containing it or from cigarette smoke. Skin exposure will result from use of topical medications, make-up, insect repellants, shampoos and soaps containing menthol. If menthol is released to the environment, it will be broken down in air. It is not expected to be broken down by light. If released to water or soil, it is not expected to bind to soil or suspended particles. It will move into air from water and moist soil surfaces. It is expected to move through soil at a high rate. It is not expected to be broken down by microorganisms. Menthol will not build up in aquatic organisms. RISK: Eye, nose, and throat irritation have been reported in humans exposed to L-menthol vapors. Mild skin irritation has been reported with direct skin contact. Allergic skin reactions are not common in humans. Stomach upset can occur with inhalation or oral exposure to high concentrations. Liver effects, kidney effects, and mild nervous system effects occurred in animals repeatedly fed diets containing high levels of L-menthol or mixture of D- and L-Menthol. No reproductive effects were reported in laboratory animals exposed to menthol. Oral menthol exposure during pregnancy did not cause abortions or birth defects in laboratory animals. Tumors were not induced in laboratory animals following lifetime exposure to a diet containing a mixture of D- and L-menthol. The potential for menthol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

Used to treat occasional minor irritation, pain, sore mouth, and sore throat as well as cough associated with a cold or inhaled irritants.

Therapeutic Uses

Antipruritics
EXPL THER Menthol has been tested in humans mainly for its pharmaceutical properties, such as enhancement of lung and airway volume.
Menthol, a natural product of the peppermint plant Mentha x piperita (Lamiaceae), is a monoterpene which is widely used as a natural product in cosmetics, a flavoring agent, and as an intermediate in the production of other compounds. Various extracts from peppermint contain menthol as a major active constituent and have been used for centuries as traditional medicines for a number of ailments including infections, insomnia, and irritable bowel syndrome as well as an insect repellent. /Traditional medicine//
MEDICATION (VET): Its vapors have been used clinically in resp syndromes of horses, swine, & poultry. ... Parenterally, it is used in stimulant expectorant mixture...
For more Therapeutic Uses (Complete) data for MENTHOL (6 total), please visit the HSDB record page.

Pharmacology

Menthol is an organic compound made synthetically or obtained from peppermint or mint oils with flavoring and local anesthetic properties. When added to pharmaceuticals and foods, menthol functions as a fortifier for peppermint flavors. It also has a counterirritant effect on skin and mucous membranes, thereby producing a local analgesic or anesthetic effect.

MeSH Pharmacological Classification

Antipruritics

Mechanism of Action

Exposure to low temperatures often causes allergic responses or urticaria. Similarly, menthol, a common food additive is also known to cause urticaria, asthma, and rhinitis. However, despite the obvious clinical implications, the molecular mechanisms responsible for inducing allergic responses to low temperatures and menthol have not been determined. Because a non-selective cation channel, transient receptor potential subtype M8 (TRPM8) is activated by cold and menthol, we hypothesized that this channel mediates cold- and menthol-induced histamine release in mast cells. Here, we report that TRPM8 is expressed in the basophilic leukemia mast cell line, RBL-2H3, and that exposure to menthol or low temperatures induced Ca(2+) influx in RBL-2H3 cells, which was reversed by a TRPM8 blocker. Furthermore, menthol, a TRPM8 agonist, induced the dose-dependent release of histamine from RBL-2H3 cells. When TRPM8 transcripts were reduced by siRNA (small interfering RNA), menthol- and cold-induced Ca(2+) influx and histamine release were significantly reduced. In addition, subcutaneous injection of menthol evoked scratching, a typical histamine-induced response which was reversed by a TRPM8 blocker. Thus, our findings indicate that TRPM8 mediates the menthol- and cold-induced allergic responses of mast cells, and suggest that TRPM8 antagonists be viewed as potential treatments for cold- and menthol-induced allergies. /DL-Menthol/
Menthol's characteristic cooling sensation is due, in part, to the activation of sensory neurons generally termed transient receptor potential (TRP) channels, in particular transient receptor potential melastatin family member 8 (TRPM8) and transient receptor potential subfamily A, member 1 (TRPA1). Menthol acts upon TRPM8 receptors by rapidly increasing intracellular calcium and mobilizing calcium flux through the channels to induce cold response signals at the application site. Aside from its cold-inducing sensation capabilities, menthol exhibits cytotoxic effects in cancer cells, induces reduction in malignant cell growth, and engages in synergistic excitation of GABA receptors and sodium ion channels resulting in analgesia. /DL-Menthol/
In recent years, the transient receptor potential melastatin member 8 (TRPM8) channel has emerged as a promising prognostic marker and putative therapeutic target in prostate cancer. We have found that forced overexpression of TRPM8 in PC-3 cells can inhibit the cell proliferation and motility probably through the TRPM8 activation. In this study, we aimed to investigate whether activating the TRPM8 channel by its selective agonist menthol can inhibit the proliferation and motility of androgen-independent prostate cancer (AIPC) with remarkable expression of TRPM8. Menthol is a naturally occurring compound, which has been widely used in cosmetics and pharmaceutical products, and also as flavoring in food. DU145 cells are androgen-independent but have a remarkable expression of TRPM8. The demonstration of the existence of TRPM8 and the absence of TRPA1 in DU145 cells provided the foundation for the following experiments, because both TRPM8 and TRPA1 are molecular targets of menthol. The outcome of MTT assay indicated that menthol inhibited the cell growth (p < 0.01). Cell cycle distribution and scratch assay analysis revealed that menthol induced cell cycle arrest at the G(0)/G(1) phase (p < 0.01). Furthermore, menthol inhibited the migration of DU145 cells by downregulating the focal-adhesion kinase. So it suggests that the activation of the existing TRPM8 channels may serve as a potential and pragmatic treatment for those AIPC with remarkable expression of TRPM8, and menthol is a useful compound for future development as an anticancer agent. /DL-Menthol/

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Transient receptor potential channels
TRPM8 [HSA:79054] [KO:K04983]

Vapor Pressure

1 mmHg at 133 °F approximately (NTP, 1992)
0.06 [mmHg]
VP: 0.0637 mm Hg at 25 °C /l-Menthol/

Pictograms

Irritant

Irritant

Other CAS

1490-04-6
89-78-1
2216-52-6
3623-51-6
3623-52-7
15356-70-4
491-01-0

Absorption Distribution and Excretion

...The percentage of a dose of l-menthol that is excreted combined with glucuronic acid in the rabbit depends on the magnitude of the dose; the larger the dose, the less is the conjugation. /L-Menthol/
Not all glucuronides are excreted by tubular secretion... conjugates of higher mol wt such as glucuronides of androsterone...are eliminated by glomerular filtration alone, whereas those of menthol...of lower mol wt...by tubules in addition to glomerular filtration... /DL-Menthol/
Many substances with diverse structures are known to be excreted into bile; these incl glucuronides of menthol... /DL-Menthol/
Absorption can occur from topical use. /DL-Menthol/
For more Absorption, Distribution and Excretion (Complete) data for MENTHOL (7 total), please visit the HSDB record page.

Metabolism Metabolites

In the United States, cigarette flavorings are banned, with the exception of menthol. The cooling effects of menthol could facilitate the absorption of tobacco toxicants. We examined levels of biomarkers of tobacco exposure among U.S. smokers of menthol and nonmenthol cigarettes. We studied 4,603 White, African-American, and Mexican-American current smokers 20 years of age or older who participated in the National Health and Nutrition Examination Survey (NHANES) from 1999 through 2010 and had data on cigarette type and serum cotinine, blood cadmium, and blood lead concentrations. Urinary total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) (NNAL) was studied in 1,607 participants with available measures. A total of 3,210 (74.3%) participants smoked nonmenthol cigarettes compared with 1,393 (25.7%) participants who smoked menthol cigarettes. The geometric mean concentrations comparing smokers of nonmenthol with menthol cigarettes were 163.1 versus 175.9 ng/mL for serum cotinine; 0.95 versus 1.02 ug/L for blood cadmium; 1.87 versus 1.75 ug/dL for blood lead; and 0.27 versus 0.23 ng/mL for urine NNAL. After multivariable adjustment, the ratios [95% confidence interval (CI)] comparing smokers of menthol with nonmenthol cigarettes were 1.03 (0.95-1.11) for cotinine, 1.10 (1.04-1.16) for cadmium, 0.95 (0.90-1.01) for lead, and 0.81 (0.65-1.01) for NNAL. In a representative sample of U.S. adult smokers, current menthol cigarette use was associated with increased concentration of blood cadmium, an established carcinogen and highly toxic metal, but not with other biomarkers. These findings provide information regarding possible differences in exposure to toxic constituents among menthol cigarette smokers compared with nonmenthol cigarette smokers./L-Menthol/
Researchers have recently suggested that nicotine and carcinogen exposure as measured by biomarkers such as cotinine and (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) (NNAL) does not vary with cigarettes smoked per day (CPD) among Black smokers. Researchers have also suggested that nicotine exposure does not differ between menthol and nonmenthol smokers. In this study, we examine NNAL exposure for U.S. smokers by race, CPD, and menthol cigarette use. We analyzed urinary NNAL concentrations for more than 1500 everyday smokers participating in the National Health and Nutrition Examination Survey from 2007-2010. For purposes of comparison, we also analyzed serum cotinine concentrations for these smokers. We used linear regression analysis to estimate mean biomarker concentrations by CPD and race/ethnicity group and to examine the association between biomarker concentrations and menthol cigarette use by race/ethnicity group, controlling for other demographic and smoking characteristics. Biomarker concentrations increased with CPD for White, Black, and Hispanic smokers although NNAL concentrations leveled off for Black smokers at lower CPD levels compared with other smokers. Mean NNAL concentrations were lower among menthol smokers compared with nonmenthol smokers among smokers overall (beta = -0.165, p = .032) and White smokers (beta = -0.207, p = .048). We find evidence in national health survey data that nicotine and carcinogen exposure generally increases with CPD across race/ethnicity groups although the pattern of NNAL exposure differs by race/ethnicity group at high CPD levels. We also find evidence of differences in NNAL exposure for menthol smokers compared with nonmenthol smokers among smokers overall and White smokers /L-Menthol/
Corynebacterium sp. strain RWM1 grew with (-)-menthol, (-)-menthone and other acyclic monoterpenes as sole carbon sources. Growth on menthol was very slow, with a doubling time of more than 24 hr, and was not rapid with (-)-menthone (doubling time 12 hr). Concentrations of either carbon source greater than 0.025% inhibited growth. (-)-Menthone-grown cultures transiently accumulated 3,7-dimethyl-6-hydroxyoctanoate during growth, and (-)-menthol-grown cells oxidized (-)-menthol, (-)-menthone, 3,7-dimethyl-6-octanolide and 3,7-dimethyl-6-hydroxyoctanoate. Although neither a menthol oxidase nor a menthol dehydrogenase could be detected in extracts of (-)-menthol- or (-)-menthone-grown cells, an induced NADPH-linked monooxygenase with activity towards (-)-menthone was readily detected. With crude cell extracts, only 3,7-dimethyl-6-hydroxyoctanoate was detected as the reaction product. When the (-)-menthone monooxygenase was separated from an induced 3,7-dimethyl-6-octanolide hydrolase by chromatography on hydroxyapatite, the lactone 3,7-dimethyl-6-octanolide was shown to be the product of oxygenation. /L-Menthol/
L-Menthol was rapidly but incompletely glucuronidated. The output of l-menthol glucuronide was incr in all but 1 subject pretreated with cimetidine (1 g/day for 1 wk), an inhibitor of oxidative drug metabolism, & in all subjects pretreated with a drug-metabolizing enzyme inducer, phenobarbitone (60 mg nightly for 10 days). /L-Menthol/
For more Metabolism/Metabolites (Complete) data for MENTHOL (16 total), please visit the HSDB record page.
Neomenthol has known human metabolites that include (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid.

Associated Chemicals

DL-Menthol; 89-78-1
DL-Menthol; 15356-70-4
D-Menthol; 15356-60-2
L-Menthol; 2216-51-5

Wikipedia

Menthol
Ciglitazone

Drug Warnings

"Cooling" effect of l-menthol was found...to be superior to that produced by other isomers; odor and taste, too of l-menthol were superior, with some of the isomers producing sharp, irritating and disagreeable perceptions. /L-Menthol/
Glucose-6-phosphate-dehydrogenase-deficiency in newborn babies may result in development of severe jaundice after menthol administration due to the inability of the neonates to conjugate menthol.
Sensitivity reactions associated with the use of mentholated products (including cigarettes) have been reported. Use of mentholated nasal drops in infants has evidently caused isolated cases of spasm of the larynx, and a few cases of nervous or digestive system disturbance have been associated with excessive inhalation or oral exposure to menthol.
Menthol ... may cause allergic reactions (e.g. contact dermatitis, flushing, and headache) in certain individuals. Applying a menthol-containing ointment to the nostrils of infants for the treatment of cold symptoms may cause instant collapse.
Vet: overdosing can cause convulsions &, eventually, death.

Biological Half Life

0.06 Days

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Denaturant; Refreshing; Soothing; Masking

Methods of Manufacturing

(-)-Menthol from (+-)-Menthol. (+-)-Menthol can be prepared via several routes and subsequently resolved into the optical isomers: a. Racemic menthol can be synthesized by hydrogenation of thymol. This yields a mixture containing the four stereoisomeric menthols in various proportions. (+-)-Menthol is separated from the other isomers by distillation. The remaining isomeric menthols, neomenthol, isomenthol, and a trace of neoisomenthol, can be epimerized, under the conditions used for the thymol hydrogenation, to give ca. 6:3:1 equilibrium mixture of (+-)-menthol, (+-)-neomenthol, and (+-)-isomenthol, respectively. (+-)-Menthol can, again, be distilled from the equilibrium mixture. b. (+-)-Menthol can be resolved into its optical antipodes by several routes. A large-scale industrial process utilizes selective crystallization of either (+)- or (-)-menthyl benzoate by seeding saturated solutions or supercooled melts of (+-)-menthyl benzoates with crystals of (+)- or (-)-menthyl benzoate. Pure (+)- or (-)-menthol is obtained following hydrolysis of the esters. The undesired (+)-menthol can be reconverted into the racemate. Biochemical resolution methods have also been developed. /L-Menthol/
(-)-Menthol can also be prepared from (-)-piperitone, the main component of Eucalyptus dives Typus oils. Hydrogenation in the presence of Raney nickel yields a mixture of menthols, from which (-)-menthol can be separated by crystallization and saponification of its chloroacetate. /L-Menthol/
(-)-Menthol from (+)-Citronellal. This process uses the readily occurring cyclization of citronellal to isopulegol. (+)-Citronellal can be isolated with an optical purity of about 80% from citronella oil. Alternatively, it can be synthesized with a purity of 98% from dialkylgeranylamine (obtained from myrcene and a dialkylamine) by enantioselective isomerization to (+)-citronellaldialkylenamine followed by hydrolytic cleavage to (+)-citronellal. Isomerization is effected in the presence of a chiral rhodium-phosphine complex as a catalyst. (+)-Citronellal is cyclized in the presence of acidic catalysts (e.g., silica gel) to give a mixture of optically active isopulegol isomers containing about 20% of the corresponding racemates. (-)-Isopulegol can be isolated from this mixture and hydrogenated to (-)-menthol. The remaining isopulegol stereoisomers can be partly reconverted into (+)-citronellal by pyrolytic cleavage and reused in the cyclization procedure. /L-Menthol/
(-)-Menthol from Dementholized Cornmint Oil. Dementholized cornmint oil, from which (-)-menthol has been removed by crystallization and which still contains 40 - 50% free menthol, can be reused for producing (-)-menthol. The fairly large quantity of (-)-menthone in the oil (30 - 50%) is hydrogenated to form a mixture of mainly (-)-menthol and (+)-neomenthol; the (-)-menthyl esters present (chiefly (-)-menthyl acetate) are saponified. Additional (-)-menthol is then separated from other components by crystallization, distillation, or via the boric acid esters. /L-Menthol/
For more Methods of Manufacturing (Complete) data for MENTHOL (11 total), please visit the HSDB record page.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel-: ACTIVE
Cyclohexanol, 5-methyl-2-(1-methylethyl)-: ACTIVE
Among numerous methods of synthesis of an optically inactive menthol, the most popular involves the catalytic hydrogenation of thymol (obtained from natural sources or synthesized from m-cresol or cresylic acid). The difficulty in the synthesis of (-)-menthol arises from the fact that menthol contains three asymmetric carbon atoms, and there are thus eight stereoisomers, designated as (-)- and (+)-menthol, (-)- and (+)-isomenthol, (-)- and (+)-neomenthol, and (-)- and (+)-neoisomenthol. To obtain a product meeting USP requirements, it is necessary to separate (-)-menthol from its stereoisomers, for which purpose fractional crystallization, distillation under reduced pressure, or esterification may be used.
Incompatibilities: butylchloral hydrate, camphor, phenol, chloral hydrate, exalgine, betanaphthol, resorcinol or thymol in triturations; potassium permanganate, chromium trioxide, pyrogallol. /L-Menthol/
Concentration in final product (%): soap: usual 0.02, max 0.2; detergent: usual 0.002, max 0.02; creams, lotions: usual 0.01, max 0.05; perfume: usual 0.04, max 0.3. /L-Menthol/
Concentration in final product (%): soap: usual 0.03, max 0.2; detergent: usual 0.003, max 0.02; creams, lotions: usual 0.01, max 0.05, perfume: usual 0.04, max 0.3. /Menthol Racemic/
For more General Manufacturing Information (Complete) data for MENTHOL (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Both L- and DL-menthol were determined by treating their ethanol solution with 1% p-dimethylaminobenzaldehyde in sulfuric acid and measuring the absorbance at 545 nm. /L-Menthol; DL-Menthol/
AOAC 929.14. Menthol in Drugs. Saponification method.
A simultaneous gas-liq chromatographic determination for methyl salicylate & menthol in topical analgesic formulations is reported.
High-performance liq chromatography (hplc) with 3% ethyl acetate/isooctance effectively separated menthol isomers without the need for unstable gas chromatographic phases or expensive reverse-phase HPLC systems.
Quantitative analysis of peppermint oil, for evaluation of the effects of photoperiod, temp, & time of harvest on levels of menthol was possible by gas chromatography on a capillary coated with sp-1000. Recoveries were 97-98% for menthol, relative std deviations were 1.70-3.34%.

Clinical Laboratory Methods

L-Menthol and related monoterpenes were determined in urine by gas-liquid chromatography. Urine was extracted with ethyl acetate, and samples were injected onto a glass column with polyethylene glycol as the stationary phase and nitrogen as the carrier gas. /L-Menthol/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

The effects of l-menthol ((-)-menthol) combined with ethyl alcohol (ethanol) on the percutaneous absorption of model drugs were studied using 2 equations and a 2-layer in vitro skin model. A nonlinear least-squares method was employed to determine 6 coefficients using the 2 equations and experimentally obtained permeability coefficient through full-thickness skin and full-thickness skin/vehicle concentration ratio. Adding menthol to water and 40% ethyl alcohol increased the diffusion coefficient of drugs in lipid and pore pathways of stratum corneum. Adding ethyl alcohol to water and 5% menthol increased drug solubility in the vehicle, decreased skin polarity, and increased the role of the pore pathway to whole-skin permeation. It was concluded that the effects of l-menthol and ethyl alcohol on percutaneous drug absorption in vitro are synergistic. /L-Menthol/
The permeability of most drugs through the eyes is very limited, so finding safe and effective penetration enhancers is of high importance in current ophthalmology research. In this paper, we use a new approach that integrates Chinese and Western medicine to improve the corneal permeability of baicalin, a water- and fat-insoluble target drug, in vitro. Rabbits were divided into three groups. The first group was dosed with borneol (0.05%, 0.1%). menthol (0.1%, 0.2%), or Labrasol (1%, 2%) individually, the second was dosed with a combination of Labrasol with either borneol or menthol, and the third group received a control treatment. Compared with the control treatment, borneol, menthol, or Labrasol alone clearly improved the permeability of baicalin in vitro. Furthermore, the penetrating effects were significantly increased by combining the application of Labrasol withmenthol or borneol. Among the various combined penetration enhancers, 0.1% borneol with 2% Labrasol achieved the best apparent permeability, approximately 16.35 times that of the control. Additionally, the calculation of corneal hydration level and the Draize test demonstrated the safety of these penetration enhancers to the rabbit corneas in vivo. This study confirms that the combined use of borneol or menthol, compounds both derived from Chinese herbs, with Labrasol can improve the corneal permeability of water- and fat-insoluble drugs. /DL-Menthol/
Inflammation and oxidative stress have been implicated in various pathological processes including skin tumorigenesis. Skin cancer is the most common form of cancer responsible for considerable morbidity and mortality, the treatment progress of which remains slow though. Therefore, chemoprevention and other strategies are being considered. Menthol has shown high anticancer activity against various human cancers, but its effect on skin cancer has never been evaluated. We herein investigated the chemopreventive potential of menthol against 9,10-dimethylbenz[a]anthracene (DMBA)/12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation, oxidative stress and skin carcinogenesis in female ICR mice. Pretreatment with menthol at various doses significantly suppressed tumor formation and growth, and markedly reduced tumor incidence and volume. Moreover, menthol inhibited TPA-induced skin hyperplasia and inflammation, and significantly suppressed the expression of cyclooxygenase-2 (COX-2). Furthermore, pretreatment with menthol inhibited the formation of reactive oxygen species and affected the activities of a battery of antioxidant enzymes in the skin. The expressions of NF-kappaB, Erk and p38 were down-regulated by menthol administration. Thus, inflammation and oxidative stress collectively played a crucial role in the chemopreventive efficacy of menthol on the murine skin tumorigenesis./DL-Menthol/
The aim of this research was to investigate the anti-apoptotic, antioxidant and anti-inflammatory properties of menthol against ethanol-induced gastric ulcers in rats. Wistar rats were orally treated with vehicle, carbenoxolone (100 mg/kg) or menthol (50 mg/kg) and then treated with ethanol to induce gastric ulcers. After euthanasia, stomach samples were prepared for histological slides and biochemical analyses. Immunohistochemical analyses of the cytoprotective and anti-apoptotic heat-shock protein-70 (HSP-70) and the apoptotic Bax protein were performed. The neutrophils were manually counted. The activity of the myeloperoxidase (MPO) was measured. To determine the level of antioxidant functions, the levels of glutathione (GSH), glutathione peroxidase (GSH-Px), glutathione reductase (GR) and superoxide dismutase (SOD) were measured using ELISA. The levels of the pro-inflammatory cytokines tumor necrosis factor-a (TNF-a) and interleukin-6 (IL-6) and the anti-inflammatory cytokine interleukin-10 (IL-10) were assessed using ELISA kits. The menthol treated group presented 92% gastroprotection compared to the vehicle-treated group. An increased immunolabeled area was observed for HSP-70, and a decreased immunolabeled area was observed for the Bax protein in the menthol treated group. Menthol treatment induced a decrease in the activity of MPO and SOD, and the protein levels of GSH, GSH-Px and GR were increased. There was also a decrease in the levels of TNF-a and IL-6 and an increase in the level of IL-10. In conclusion, oral treatment with menthol displayed a gastroprotective activity through anti-apoptotic, antioxidant and anti-inflammatory mechanisms./DL-Menthol/
For more Interactions (Complete) data for MENTHOL (7 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

[Animal Experimental Study of the Role of Menthol and Cineole, Two Tobacco Additives, on Nicotine Dependence]

Tao He, Kuo-Yan Ma, Xiao-Li Lü, Xiang-Dong Du, An-Ran Hu, Xia Yao, Wei Deng
PMID: 34323045   DOI: 10.12182/20210760202

Abstract

To establish a nicotine intravenous self-administration rat model, and to examine, with this model, the effects of two flavoring additives, menthol and cineole, on nicotine dependence.
Thirty male Sprague-Dawley (SD) rats were included in the study. After jugular venous catheterization was performed, fixed concentration of nicotine was administered in order to train the rats and establish the rat model of intravenous self-administration groups, receiving intraperitoneal injection of menthol, cineole, and dimethyl sulfoxide (DMSO), the vehicle that was used for the control group. The rats were tested with different fixed-ratio (FR) schedules, including FR1 schedule, in which the rat received one nicotine infusion for every active nose poke, FR2 schedule, in which the rat received one nicotine infusion for every two active nose pokes, and FR5 schedule, in which the rat received one nicotine infusion for every five active nose pokes. The number of active and inactive poke responses and the number of nicotine infusion were documented accordingly.
After 10 days of training in nicotine self-administration, the 30 rats demonstrated significant increase in the number of active poke responses and the number of nicotine infusion, which were maintained at a stable and relatively high level. The number of active poke responses was significantly higher that of inactive poke responses (
< 0.001). The rat model of intravenous nicotine self-administration was successfully established. In the testing phase, under the FR2 schedule, the menthol group showed a reduced number of active poke responses (
=0.020). Under the FR5 schedule, the groups showed obvious interaction between time and the number of active poke responses (
<0.011), with the menthol group showing reduced number of active poke responses on day three (
=0.011) and the cineole group showing rising number of active poke responses on day three (
=0.003). The DMSO control group did not show any significant change.
Menthol and cineole are shown to have an effect on nicotine dependence. When there is relative difficulty involved in obtaining nicotine, menthol suppresses nicotine dependence, whereas cineole enhances nicotine dependence.


Cutaneous microbial biofilm formation as an underlying cause of red scrotum syndrome

Theodore W Perry
PMID: 34412706   DOI: 10.1186/s40001-021-00569-9

Abstract

Red scrotum syndrome is typically described as well-demarcated erythema of the anterior scrotum accompanied by persistent itching and burning. It is chronic and difficult to treat and contributes to significant psychological distress and reduction in quality of life. The medical literature surrounding the condition is sparse, with the prevalence likely under-recognized and the pathophysiology remaining poorly understood. Formation of a cutaneous microbial biofilm has not been proposed as an underlying etiology. Microbial biofilms can form whenever microorganisms are suspended in fluid on a surface for a prolonged time and are becoming increasingly recognized as important contributors to medical disease (e.g., chronic wounds).
A 26-year-old man abruptly developed well-demarcated erythema of the bilateral scrotum after vaginal secretions were left covering the scrotum overnight. For 14 months, the patient experienced daily scrotal itching and burning while seeking care from multiple physicians and attempting numerous failed therapies. He eventually obtained complete symptomatic relief with the twice daily application of 0.8% menthol powder. Findings in support of a cutaneous microbial biofilm as the underlying etiology include: (1) the condition began following a typical scenario that would facilitate biofilm formation; (2) the demarcation of erythema precisely follows the scrotal hairline, suggesting that hair follicles acted as scaffolding during biofilm formation; (3) despite resolution of symptoms, the scrotal erythema has persisted, unchanged in boundary 15 years after the condition began; and (4) the erythematous skin demonstrates prolonged retention of gentian violet dye in comparison with adjacent unaffected skin, suggesting the presence of dye-avid material on the skin surface.
The probability that microorganisms, under proper conditions, can form biofilm on intact skin is poorly recognized. This case presents a compelling argument for a cutaneous microbial biofilm as the underlying cause of red scrotum syndrome in one patient, and a review of similarities with other reported cases suggests the same etiology is likely responsible for a significant portion of the total disease burden. This etiology may also be a significant contributor to the disease burden of vulvodynia, a condition with many similarities to red scrotum syndrome.


[Menthol promotes cytokine secretion in human bronchial epithelial BEAS-2B cells by activating transient receptor potential melastatin 8 (TRPM8)]

Yixin Hu, Minchao Li
PMID: 34140067   DOI:

Abstract

Objective To explore the role of transient receptor potential melastatin 8 (TRPM8) in the expression of airway epithelial-derived cytokines interleukin 25 (IL-25), IL-33 and thymic stromal lymphopoietin (TSLP) in human bronchial epithelial BEAS-2B cells induced by menthol and its related signal transduction mechanism. Methods BEAS-2B cells were treated with 2 mmol/L menthol for 1, 2, 3 and 4 hours. The groups with the higher expression of IL-25, IL-33, TSLP or Ca
were chosen to carry out the following experiments. The cells were transfected with siRNA of TRPM8 (si-TRPM8) or negative control siRNA (si-NC) and pretreated with intracellular calcium chelator BAPTA-AM, nuclear factor κB (NF-κB) inhibitor pyrrolidine dithiocarbamate (PDTC), and then intervened with menthol. Cell survival rate was measured by CCK-8 assay. The mRNA levels of IL-25, IL-33 and TSLP were detected by real-time quantitative PCR. The protein levels of IL-25, IL-33 and TSLP were detected by ELISA. The intracellular Ca
fluorescence intensity was detected by flow cytometry with Fluo-4 AM loading. Western blotting was used to detect the interference efficiency of si-TRPM8 on BEAS-2B cells and its effect on the protein expression of NF-κB p65. Results Compared with the blank control group, the mRNA and protein expression of IL-25, IL-33 and TSLP, the level of Ca
, and the protein expression of NF-κB p65 were significantly up-regulated in the menthol group. After knock-down of TRPM8, the menthol-induced increases of Ca
, IL-25, IL-33, TSLP and NF-κB p65 expression were inhibited. Both BAPTA-AM and PDTC could inhibit the high expression of IL-25, IL-33 and TSLP induced by menthol. Conclusion Menthol can induce the secretion of IL-25, IL-33 and TSLP in human BEAS-2B cells by activating TRPM8 which leads to increased Ca
concentration and activation of the NF-κB pathway.


Acute effects of inhaled menthol on cognitive effects of intravenous nicotine among young adult cigarette smokers

Nancy C Jao, Ralitza Gueorguieva, Brian Hitsman, Mehmet Sofuoglu
PMID: 34174551   DOI: 10.1016/j.addbeh.2021.107022

Abstract

Basic science studies indicate that menthol can enhance the cognitive effects of nicotine to increase nicotine dependence; however, the effect of menthol and nicotine on cognitive functioning among humans has been understudied. This double-blind, placebo-controlled study examined the dose-dependent effects of inhaled menthol flavoring and intravenous nicotine on cognitive task performance. Twenty menthol (MS) and 18 non-menthol (NMS) cigarette preferring, young-adult smokers (21% female; 7.9% Hispanic, 44.7% Non-Hispanic/White, 47.4% Non-Hispanic/Black) completed three sessions with randomized order of menthol flavoring (between-sessions: 0.0%/tobacco control, 0.5%/low, 3.2%/high) and intravenous nicotine (within-session: 0.0 mg/saline control, 0.25 mg/low, 0.5 mg/high). After each administration, participants completed three cognitive tasks: Continuous Performance Task (CPT), Mathematical Processing Task (MPT), and Stroop Task. Mixed effects models were used to examine interactive effects of cigarette type preference and menthol and nicotine doses. MS vs. NMS had decreased accuracy on CPT and MPT and efficiency during Stroop. No significant effects of cigarette type preference by menthol or nicotine were found for any task. Significant effects of nicotine by menthol were found during Stroop, where participants had greater accuracy for high nicotine compared to saline during the low menthol session. Significant effects of menthol by timepoint were seen during Stroop, where participants improved across timepoints during the low menthol session. Findings did not support significant effects of inhaled menthol, alone or with nicotine, on cognitive performance. Further research clarifying the impact of varying menthol and nicotine levels in nicotine products may help to elucidate menthol's role in smoking sustainment.


Antiadhesive Properties of Imidazolium Ionic Liquids Based on (-)-Menthol Against

Jakub Suchodolski, Joanna Feder-Kubis, Anna Krasowska
PMID: 34299160   DOI: 10.3390/ijms22147543

Abstract

Infections with
spp. are commonly found in long-time denture wearers, and when under immunosuppression can lead to stomatitis. Imidazolium ionic liquids with an alkyl or alkyloxymethyl chain and a natural (1
,2
,5
)-(-)-menthol substituent possess high antifungal and antiadhesive properties towards
,
,
and
. We tested three compounds and found they disturbed fungal plasma membranes, with no significant hemolytic properties. In the smallest hemolytic concentrations, all compounds inhibited
biofilm formation on acrylic, and partially on porcelain and alloy dentures. Biofilm eradication may result from hyphae inhibition (for alkyl derivatives) or cell wall lysis and reduction of adhesins level (for alkyloxymethyl derivative). Thus, we propose the compounds presented herein as potential anti-fungal denture cleaners or denture fixatives, especially due to their low toxicity towards mammalian erythrocytes after short-term exposure.


Smoking cessation strategies used by former menthol cigarette smokers after a menthol ban

Eric K Soule, Jolene Dubray, Joanna E Cohen, Robert Schwartz, Michael Chaiton
PMID: 34311185   DOI: 10.1016/j.addbeh.2021.107046

Abstract

Menthol cigarettes were banned in Ontario, Canada on January 1st, 2017. We used concept mapping, a mixed-method approach, to describe how menthol cigarette smokers quit smoking after the Ontario menthol ban.
Pre-ban daily and non-daily menthol cigarette smokers who reported smoking abstinence 24 months after the ban (n = 62; 53.2% women; mean age = 43.6, SD = 12.5) generated statements describing reasons and strategies for smoking cessation/reduction after the menthol ban. Participants sorted a final list of 57 statements into groups of similar content and rated statements on how true each statement was for them and multidimensional scaling analysis identified thematic clusters.
Six clusters were identified: Mental and Environment Changes, Direct Ban Impacts, Health Reasons, Cues to Action, Family and Friends, and Cessation Strategies. The highest rated statements (i.e., most true) suggested many participants were motivated to quit smoking before or after the ban and 30.7% of participants believed the menthol ban helped with smoking cessation. Some of the lowest rated statements included using nicotine replacement therapy products, medication (i.e., Champix), or other tobacco products suggesting these strategies were less common. Statement ratings suggested many smokers quit without using replacement products or medication, but modifying cognitions and avoiding smoking cues were common.
The menthol ban aided some menthol smokers to quit, while others reported the ban did not play a role in smoking cessation. These data suggest the menthol ban had direct and indirect effects on smoking reduction behavior. Campaigns supporting similar bans that target both types of effects will likely be most effective for smoking reduction.


Cigarette smoking frequency, quantity, dependence, and quit intentions during adolescence: Comparison of menthol and non-menthol smokers (National Youth Tobacco Survey 2017-2020)

Dale S Mantey, Onyema Greg Chido-Amajuoyi, Onyinye Omega-Njemnobi, LaTrice Montgomery
PMID: 34087763   DOI: 10.1016/j.addbeh.2021.106986

Abstract

Use of menthol cigarettes is linked to sustained cigarette smoking adults. However, the relationship between menthol and smoking profile has not been thoroughly explored in adolescent cigarette smokers. This study examines the relationship between use of menthol cigarette and smoking frequency (i.e., days per month), quantity (i.e., cigarettes per day), quit intentions, and nicotine dependence (i.e., craving tobacco; use within 30 min of waking).
We pooled four years (2017-2020) of cross-sectional data from the National Youth Tobacco Survey. Participants were 2699 adolescent, past 30-day cigarette smokers. Multinomial logistic regression models examined the relationship between menthol and cigarette smoking frequency and quantity. Logistic regressions examined the relationship between menthol and intentions to quit smoking and nicotine dependence. Models controlled for socio-demographics and other tobacco use.
Menthol cigarette smokers had greater risk of smoking 20-30 days per month relative to 1-5 days per month (RRR: 1.90; 95% CI: 1.41 - 2.54) and greater risk of smoking 11+ cigarettes per day relative to 1 or less cigarettes per day (RRR: 1.35; 95% CI: 1.01 - 1.80), adjusting for covariates. Menthol cigarette smokers had lower odds of intentions to quit smoking (Adj OR: 0.70; 95% CI: 0.58 - 0.84) but great odds of craving tobacco (OR: 1.47; 95% CI: 1.20 - 1.81) and using tobacco within 30 minutes of waking (OR: 1.63; 95% CI: 1.29 - 2.05), adjusting for covariates CONCLUSION: Findings suggest the relationship between menthol and cigarette smoking profile (i.e., frequency, quantity, quit intentions) is different for youth than that of adults. This study adds adolescent-specific evidence to existing research that suggests menthol reinforces sustained cigarette smoking among youth.


Sociodemographic Patterns of Exclusive and Dual Use of ENDS and Menthol/Non-Menthol Cigarettes among US Youth (Ages 15-17) Using Two Nationally Representative Surveys (2013-2017)

Akash Patel, Jana L Hirschtick, Steven Cook, Bukola Usidame, Ritesh Mistry, David T Levy, Rafael Meza, Nancy L Fleischer
PMID: 34360077   DOI: 10.3390/ijerph18157781

Abstract

The use of electronic nicotine delivery systems (ENDS) among youth in the United States has increased rapidly in the past decade. Simultaneously, while youth cigarette smoking has declined considerably, youth are still more likely to use menthol cigarettes than any other age group. We used nationally representative data on 15-17-year-olds from the Population Assessment of Tobacco and Health (PATH) Study and the National Youth Tobacco Survey (NYTS) (2013-2017) to better understand current cigarette (by menthol flavoring) and ENDS use in the US. We calculated weighted population prevalence estimates across years for multiple patterns of current cigarette and ENDS use (i.e., exclusive menthol cigarette, exclusive non-menthol cigarette, exclusive ENDS, dual ENDS and menthol cigarette, and dual ENDS and non-menthol cigarette) by sex, race/ethnicity, parental education level, household income, and homeownership. Overall, both exclusive menthol and non-menthol cigarette use declined from 2013-2017. Exclusive ENDS use increased, particularly among youth who were non-Hispanic White or had a higher socioeconomic status (measured by parental education, household income, and homeownership). Dual use of ENDS with either menthol or non-menthol cigarettes did not change significantly. Monitoring changes in these sociodemographic patterns will help inform future youth tobacco prevention strategies.


Energy-Dependent Endocytosis Is Responsible for Skin Penetration of Formulations Based on a Combination of Indomethacin Nanoparticles and l-Menthol in Rat and Göttingen Minipig

Hiroko Otake, Mizuki Yamaguchi, Fumihiko Ogata, Saori Deguchi, Naoki Yamamoto, Hiroshi Sasaki, Naohito Kawasaki, Noriaki Nagai
PMID: 34066280   DOI: 10.3390/ijms22105137

Abstract

We previously designed a Carbopol gel formulation (N-IND/MEN) based on a combination of indomethacin solid nanoparticles (IND-NPs) and l-menthol, and we reported that the N-IND/MEN showed high transdermal penetration. However, the detailed mechanism for transdermal penetration of IND-NPs was not clearly defined. In this study, we investigated whether endocytosis in the skin tissue of rat and Göttingen minipig is related to the transdermal penetration of IND-NPs using pharmacological inhibitors of endocytosis. The pharmacological inhibitors used in this study are as follows: 54 µM nystatin, a caveolae-mediated endocytosis (CavME) inhibitor; 40 µM dynasore, a clathrin-mediated endocytosis (CME) inhibitor; and 2 µM rottlerin, a micropinocytosis (MP) inhibitor. The N-IND/MEN was prepared by a bead mill method, and the particle size of solid indomethacin was 79-216 nm. In both rat and Göttingen minipig skin, skin penetration of approximately 80% IND-NPs was limited by the stratum corneum (SC), although the penetration of SC was improved by the combination of l-menthol. On the other hand, the treatment of nystatin and dynasore decreased the transdermal penetration of indomethacin in rats and Göttingen minipigs treated with N-IND/MEN. Moreover, in addition to nystatin and dynasore, rottlerin attenuated the transdermal penetration of IND-NPs in the Göttingen minipigs' skin. In conclusion, we found that l-menthol enhanced the SC penetration of IND-NPs. In addition, this study suggests that the SC-passed IND-NPs are absorbed into the skin tissue by energy-dependent endocytosis (CavME, CME, and/or MP pathways) on the epidermis under the SC, resulting in an enhancement in transdermal penetration of IND-NPs. These findings provide significant information for the design of nanomedicines in transdermal formulations.


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